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Compound of Interest

Compound Name: 6-(Trifluoromethoxy)quinolin-4-ol

Cat. No.: B070045 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 6-
(Trifluoromethoxy)quinolin-4-ol

Executive Summary
6-(Trifluoromethoxy)quinolin-4-ol is a halogenated heterocyclic compound of significant

interest to the fields of medicinal chemistry and materials science. As a derivative of the

quinoline scaffold, a privileged structure in drug discovery, it presents a unique combination of

properties conferred by the 4-hydroxyl and 6-trifluoromethoxy substituents. The

trifluoromethoxy (-OCF₃) group, in particular, is a valuable bioisostere for other functional

groups, known to enhance metabolic stability, improve membrane permeability, and modulate

the acidity of proximal functional groups. This guide provides a comprehensive analysis of the

core physicochemical properties, synthesis, analytical characterization, and potential

applications of 6-(Trifluoromethoxy)quinolin-4-ol, designed for researchers, chemists, and

drug development professionals.

Molecular Identity and Structural Features
Chemical Identity
The fundamental identity of this compound is established by its unique identifiers and

molecular formula.
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Identifier Value Source

CAS Number 175203-87-9 [1][2]

Molecular Formula C₁₀H₆F₃NO₂ [2]

Molecular Weight 229.16 g/mol [1][2]

IUPAC Name
6-(Trifluoromethoxy)quinolin-4-

ol

Common Synonyms
4-Hydroxy-6-

(trifluoromethoxy)quinoline
[2]

The Quinolin-4-ol Scaffold
The quinolin-4-ol core is a cornerstone in medicinal chemistry, forming the structural basis for

numerous therapeutic agents. Its rigid, bicyclic aromatic system provides a defined three-

dimensional framework for interacting with biological targets. The 4-hydroxyl group is a key

feature, acting as both a hydrogen bond donor and acceptor, and its acidic nature is critical for

solubility and receptor binding.

Tautomerism: The Quinolinol-Quinolone Equilibrium
A critical and inherent characteristic of the 4-hydroxyquinoline scaffold is its existence in a state

of keto-enol tautomerism. The compound equilibrates between the aromatic alcohol form

(quinolin-4-ol) and the non-aromatic keto form (quinolin-4(1H)-one). This equilibrium is

influenced by the solvent, pH, and temperature. The presence of both tautomers can have

profound implications for the molecule's reactivity, biological activity, and spectroscopic

signature. This phenomenon is well-documented for structurally related compounds.[3]

Caption: Tautomeric equilibrium of the title compound.

Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and

biological systems, influencing everything from reaction kinetics to bioavailability.
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Property Value / Description Significance Source

Melting Point 243-247 °C

Indicates high

crystalline lattice

energy and thermal

stability.

XLogP3 2.839

Suggests moderate

lipophilicity, favorable

for cell membrane

permeability.

[1]

Polar Surface Area

(PSA)
42.35 Å²

Contributes to

hydrogen bonding

potential and

influences transport

properties.

[1]

Appearance

Predicted to be an off-

white to light-colored

solid.

Based on related

quinolinol compounds.
[4]

Solubility

Predicted to have low

solubility in water and

higher solubility in

polar organic solvents

like DMSO, DMF, and

alcohols.

Critical for selecting

appropriate solvents

for reactions,

purification, and

biological assays.

pKa

The 4-hydroxyl group

is weakly acidic, while

the quinoline nitrogen

is weakly basic. The -

OCF₃ group's

electron-withdrawing

nature will slightly

increase the acidity of

the hydroxyl group

compared to non-

fluorinated analogues.

Governs the ionization

state at physiological

pH, impacting

solubility and target

interaction.
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Synthesis and Purification Workflow
The synthesis of 4-hydroxyquinoline derivatives is most reliably achieved via the Conrad-

Limpach reaction, a robust and scalable two-step process.[5] This methodology involves the

initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal

cyclization.

Retrosynthetic Pathway: The Conrad-Limpach Approach
The causality behind this synthetic choice lies in its efficiency and the commercial availability of

the required starting materials. The high temperature of the second step is necessary to

overcome the activation energy for the intramolecular cyclization and subsequent dehydration

to form the stable quinolone ring system.

Step 1: Condensation

Step 2: Thermal Cyclization

4-(Trifluoromethoxy)aniline

β-Aminoacrylate Intermediate

Ethyl Acetoacetate
(β-Ketoester)

6-(Trifluoromethoxy)quinolin-4-ol

Toluene, Reflux
(Dean-Stark)

High-Boiling Solvent
(e.g., Dowtherm A)

~250 °C

Click to download full resolution via product page

Caption: Conrad-Limpach synthesis workflow for the target molecule.

Detailed Experimental Protocol
This protocol is a self-validating system; progress can be monitored at each stage using Thin

Layer Chromatography (TLC).
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Step 1: Synthesis of Ethyl 3-(4-(trifluoromethoxy)phenylamino)but-2-enoate (Intermediate)

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux

condenser, add 4-(trifluoromethoxy)aniline (1.0 eq) and toluene (approx. 3 mL per mmol of

aniline).

Reagent Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.1 eq) and a catalytic amount of

glacial acetic acid (2-3 drops).

Reaction Execution: Heat the mixture to reflux. Monitor the reaction by observing the

collection of water in the Dean-Stark trap. Continue refluxing until no more water is produced

(typically 2-4 hours).

Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced

pressure. The resulting crude oil or solid is the β-aminoacrylate intermediate, which can be

used in the next step without further purification.

Step 2: Thermal Cyclization to 6-(Trifluoromethoxy)quinolin-4-ol

Reaction Setup: Place the crude intermediate from Step 1 into a flask suitable for high-

temperature reactions. Add a high-boiling, inert solvent such as Dowtherm A or diphenyl

ether (approx. 10 mL per gram of intermediate).

Reaction Execution: Heat the mixture with vigorous stirring to 250-260 °C. The high

temperature is crucial for the intramolecular cyclization to occur.[5] Maintain this temperature

for 30-60 minutes.

Monitoring & Isolation: Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl

Acetate:Hexanes). Upon completion, allow the mixture to cool to below 100 °C.

Purification: Add hexanes or another non-polar solvent to precipitate the product. Collect the

solid by vacuum filtration. Wash the filter cake with cold hexanes to remove the residual

high-boiling solvent. The crude product can be further purified by recrystallization from a

suitable solvent like ethanol or acetic acid.

Spectroscopic and Analytical Characterization
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Confirming the identity and purity of the synthesized compound is paramount. The following

techniques are standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. The predicted spectra are based on

analyses of similar structures.[6]

¹H NMR (in DMSO-d₆):

Aromatic Protons (δ 7.5-8.5 ppm): The quinoline ring protons will appear in this region.

The proton at the C5 position is expected to be a doublet, while the protons at C7 and C8

will show doublet and doublet-of-doublets patterns, influenced by the electron-withdrawing

-OCF₃ group.

Vinyl Proton (δ ~6.0 ppm): A singlet corresponding to the C3 proton.

Hydroxyl Proton (δ >11.0 ppm): A broad singlet for the 4-OH proton, which is

exchangeable with D₂O. Its observation can sometimes be challenging.[6]

¹³C NMR (in DMSO-d₆):

Aromatic Carbons (δ 110-150 ppm): At least 8 distinct signals are expected for the

aromatic carbons of the quinoline core.

Carbonyl Carbon (δ >170 ppm): A signal corresponding to the C4 carbon of the quinolone

tautomer will be present.

-OCF₃ Carbon (δ ~120 ppm, quartet): The carbon of the trifluoromethoxy group will appear

as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF).

¹⁹F NMR (in DMSO-d₆):

A single, sharp signal is expected for the three equivalent fluorine atoms of the -OCF₃

group.

Mass Spectrometry (MS)
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Technique: Electrospray Ionization (ESI-MS).

Expected Ion: In positive mode, the protonated molecule [M+H]⁺ would be observed at m/z

230.16. In negative mode, the deprotonated molecule [M-H]⁻ would be observed at m/z

228.14.

Biological Context and Potential Applications
The unique structural motifs of 6-(Trifluoromethoxy)quinolin-4-ol make it a compound of high

interest for drug discovery.

Antimicrobial Potential: Quinoline derivatives are known for their broad-spectrum

antimicrobial activities.[7][8] The presence of the trifluoromethoxy group can enhance

lipophilicity, potentially improving penetration into bacterial or fungal cells.

Antiplasmodial and Cytotoxic Activity: The 4-hydroxyquinoline scaffold is a known

pharmacophore for antimalarial agents.[3] Furthermore, many quinoline derivatives have

been investigated as potential cytotoxic agents against various cancer cell lines.[9]

Drug Development Insights: For drug development professionals, the -OCF₃ group is

particularly attractive. It is metabolically robust, resisting oxidative degradation that can occur

with simpler methoxy groups. This enhances the compound's pharmacokinetic profile,

making it a more viable drug candidate.

Safety, Handling, and Storage
Safety: As with any research chemical, appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be worn. Handling should be

performed in a well-ventilated fume hood.

Storage: For long-term stability, the compound should be stored in a tightly sealed container

in a cool, dry place, potentially under an inert atmosphere of nitrogen or argon to prevent

oxidative degradation.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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